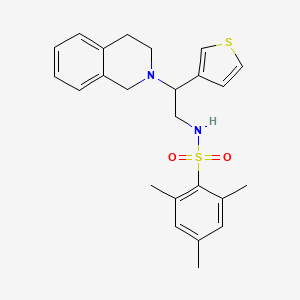

![molecular formula C9H12N2 B2582615 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine CAS No. 67203-48-9](/img/structure/B2582615.png)

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine

Vue d'ensemble

Description

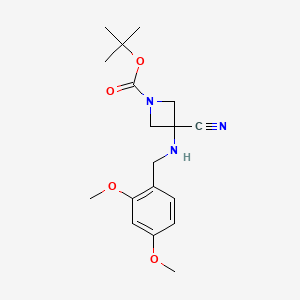

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is a chemical compound with the molecular formula C9H12N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChIKey: TYUNYXYPNUPGGI-KZFATGLACZ . The compound has a molecular weight of 148.208 g/mol .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cyclization Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine can be synthesized through cyclization reactions. For instance, Subota et al. (2017) describe a method for producing 5-substituted derivatives of this compound using a Staudinger–aza-Wittig reaction, highlighting the compound's versatility in synthesis (Subota et al., 2017).

Chemical Structure Studies

The chemical structure of this compound has been studied extensively. For example, Bacqué et al. (2004) explored the synthesis of related compounds like 7-azaoxindoles and 7-azaindolines, demonstrating the structural diversity and potential of this compound (Bacqué et al., 2004).

Potential Biological Applications

Nicotinic Acetylcholinergic Receptor Ligands

Cheng et al. (1999) investigated derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine for their potential as nicotinic acetylcholinergic receptor (nAChR) ligands. This research suggests possible applications in neurological disorders (Cheng et al., 1999).

Herbicidal Activities

Wang et al. (2006) designed and synthesized derivatives of this compound, evaluating their herbicidal activities against certain plants. This indicates a potential application in agriculture (Wang et al., 2006).

Pharmacological Aspects

Antibacterial and Antifungal Properties

Demchenko et al. (2021) synthesized novel quaternary salts of this compound derivatives, showing significant antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Demchenko et al., 2021).

Cardiovascular Disease Treatment

According to Fischer (2011), derivatives of this compound have been studied as ACE inhibitors or dual inhibitors for hypertension and other cardiovascular diseases (Fischer, 2011).

Mécanisme D'action

Target of Action

Related compounds have been found to interact with ccr2, a chemokine receptor involved in various therapeutic areas including chronic inflammation, diabetes, neuropathic pain, atherosclerosis, and cancer .

Mode of Action

It is synthesized through a beckmann rearrangement initiated by trifluoromethanesulfonic anhydride .

Biochemical Pathways

Related compounds have been found to inhibit glucogen phosphorylase 1 and rip1 kinase, act as bradykinin b1 receptor antagonists, and modulate γ-secretase .

Result of Action

Related compounds have been found to have antitumor activity .

Propriétés

IUPAC Name |

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVDDECKGYUWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

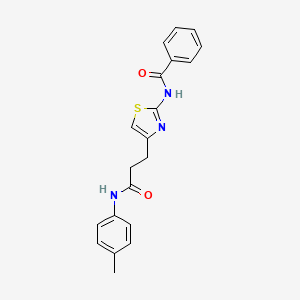

![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)

![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)

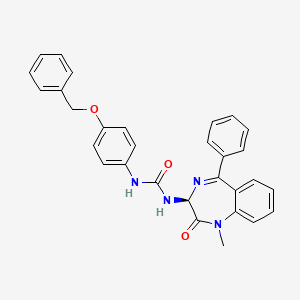

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2582541.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2582546.png)

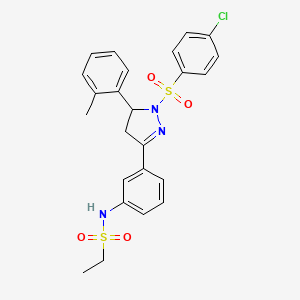

![2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2582552.png)

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582553.png)